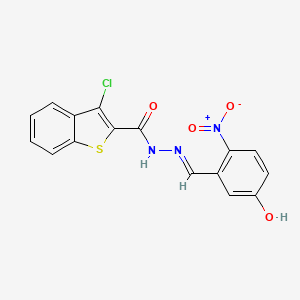
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide, also known as ANCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANCA is a member of the acrylamide family of compounds and is an important tool in studying various biochemical and physiological processes.
Mécanisme D'action
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide works by binding to the active site of proteases, preventing them from breaking down proteins. This mechanism of action makes N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide a valuable tool in studying the function of proteases in various biological processes.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been shown to inhibit the activity of several proteases involved in the immune response, suggesting that it may have potential applications in the treatment of inflammatory diseases. Additionally, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been shown to inhibit the activity of proteases involved in cancer cell growth, suggesting that it may have potential applications in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is its selectivity for certain proteases. This allows researchers to study the function of specific enzymes in biological processes. However, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide also has some limitations. For example, it can be difficult to synthesize and is relatively expensive compared to other research tools.
Orientations Futures
There are several future directions for research involving N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide. One potential application is in the development of new drugs for the treatment of inflammatory diseases. Additionally, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide may have potential applications in cancer research, particularly in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is a complex process that involves several steps. The first step involves the preparation of 4-ethoxy-1-naphthylamine, which is then reacted with acryloyl chloride to form 4-ethoxy-1-naphthylacryloyl chloride. This intermediate compound is then reacted with sec-butylamine and sodium cyanide to form N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide.
Applications De Recherche Scientifique
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. One of the most important applications of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is in the study of proteases, which are enzymes that break down proteins. N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is a potent inhibitor of proteases and has been used to study the role of these enzymes in various biological processes.
Propriétés
IUPAC Name |
(E)-N-butan-2-yl-2-cyano-3-(4-ethoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-14(3)22-20(23)16(13-21)12-15-10-11-19(24-5-2)18-9-7-6-8-17(15)18/h6-12,14H,4-5H2,1-3H3,(H,22,23)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNOLCVUWGBECP-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=CC1=CC=C(C2=CC=CC=C12)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C(=C/C1=CC=C(C2=CC=CC=C12)OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
![4-(2-{[(2-bromophenyl)(methylsulfonyl)amino]acetyl}carbonohydrazonoyl)-2-methoxyphenyl methyl carbonate](/img/structure/B5908202.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)

![N-{2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908245.png)
![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![4-chloro-2-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5908265.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)
![methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B5908288.png)
